molecular formula C25H32N2O6S2 B2878885 ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-68-5

ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2878885
CAS RN: 397290-68-5
M. Wt: 520.66
InChI Key: YWOSJEPKVMFQOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to the one you mentioned, often involves heterocyclization of various substrates . A multicomponent synthesis was employed for the synthesis of a related compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give a benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .


Molecular Structure Analysis

The molecular formula of this compound is C22H25N3O6S3, and it has a molecular weight of 523.64. The structure likely contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including the compound you mentioned, can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis Techniques and Novel Compound Development

Research has delved into developing new synthetic routes and methodologies for creating complex thiophene derivatives, which play a critical role in the synthesis of novel compounds. For instance, the Gewald reaction facilitates the formation of ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, a key intermediate in synthesizing fused and polyfunctional substituted thiophenes, showcasing the synthetic utility of bifunctional thiophene derivatives (Abu‐Hashem, A., Abu-Zied, K., & El-Shehry, M., 2011).

Potential Biological Activities

The exploration of thiophene derivatives for biological activities has been a significant area of interest. Some studies have synthesized compounds to test for antimicrobial and antioxidant properties. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were evaluated for their in vitro antimicrobial and antioxidant activities, revealing promising results in both domains (Raghavendra, K., et al., 2016).

Another study focused on the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects in a collagen-adjuvant arthritis model in rats (Sherif, Y., & Hosny, N., 2014).

Future Directions

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6S2/c1-4-32-25(29)22-20-8-6-5-7-9-21(20)34-24(22)26-23(28)18-10-12-19(13-11-18)35(30,31)27-14-16(2)33-17(3)15-27/h10-13,16-17H,4-9,14-15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOSJEPKVMFQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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